molecular formula C25H21N3O3S B2676297 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide CAS No. 1210689-42-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide

Cat. No.: B2676297
CAS No.: 1210689-42-1
M. Wt: 443.52
InChI Key: YEWUYGYSJAHSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide is a complex organic compound that combines the structural features of quinoline and tetrahydroquinoline derivatives. These compounds are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzoyl-1,2,3,4-tetrahydroquinoline, which can be synthesized through the catalytic reduction of quinoline derivatives. This intermediate is then reacted with quinoline-8-sulfonyl chloride under basic conditions to form the final product.

Reaction Conditions:

    Catalytic Reduction: Using hydrogen gas and a palladium catalyst to reduce quinoline to 1,2,3,4-tetrahydroquinoline.

    Benzoylation: Reacting 1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base like pyridine.

    Sulfonylation: Reacting the benzoylated product with quinoline-8-sulfonyl chloride in a basic medium, such as triethylamine, to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction of the sulfonamide group can yield amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Functionalized quinoline and tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential to treat various diseases, including cancer and infectious diseases. The sulfonamide group is known for its antibacterial properties, while the quinoline moiety is explored for its antimalarial activity.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline ring system.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-sulfonamide: Shares the sulfonamide group but lacks the tetrahydroquinoline moiety.

    1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the sulfonamide group but retains the tetrahydroquinoline structure.

    Quinoline-8-sulfonyl chloride: A precursor in the synthesis of the target compound.

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide is unique due to the combination of the quinoline and tetrahydroquinoline structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components.

This compound’s versatility and potential in various fields make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c29-25(20-7-2-1-3-8-20)28-16-6-11-18-13-14-21(17-22(18)28)27-32(30,31)23-12-4-9-19-10-5-15-26-24(19)23/h1-5,7-10,12-15,17,27H,6,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWUYGYSJAHSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.